Ethyl p-tolylacetate
Overview
Description
Ethyl p-tolylacetate, also known as ethyl 4-methylphenylacetate, is an organic compound with the molecular formula C11H14O2. It is an ester formed from the reaction of p-tolylacetic acid and ethanol. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl p-tolylacetate can be synthesized through the esterification of p-tolylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: p-Tolylacetic acid.
Reduction: 4-methylphenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl p-tolylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma
Mechanism of Action
The mechanism of action of ethyl p-tolylacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl p-tolylacetate can be compared with other similar esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoate: Similar ester functionality but with a benzene ring instead of a tolyl group.
Ethyl phenylacetate: Similar ester functionality but with a phenyl group instead of a tolyl group.
Uniqueness: this compound is unique due to its specific combination of a tolyl group and an ethyl ester, which imparts distinct chemical and physical properties, including its characteristic aroma .
Biological Activity
Ethyl p-tolylacetate, also known as ethyl 4-methylphenylacetate, is an organic compound with the molecular formula . It is classified as an ester formed from the reaction of p-tolylacetic acid and ethanol. This compound is notable for its pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. Recent studies have begun to explore its potential biological activities, particularly its antimicrobial and antifungal properties.
- Molecular Formula :
- Molar Mass : 178.23 g/mol
- Physical State : Liquid
- Boiling Point : Approximately 230 °C
- Solubility : Soluble in organic solvents like ethanol and ether.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various microbial strains, including bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 0.3 mg/mL |
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to alterations in cellular function and viability. This interaction may involve modulation of enzyme activity or receptor binding, which can disrupt normal cellular processes.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies have examined its genotoxicity, reproductive toxicity, and potential for skin sensitization.
Summary of Toxicological Findings
- Genotoxicity : No significant mutagenic effects were observed in bacterial reverse mutation assays.
- Reproductive Toxicity : Limited evidence suggests low risk at typical exposure levels.
- Skin Sensitization : Some studies indicate potential for mild sensitization; however, exposure levels are critical in determining risk.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against Candida species. Results demonstrated a notable reduction in fungal growth at concentrations as low as 0.3 mg/mL, suggesting its potential application in antifungal treatments.
Case Study 2: Food Preservation
Research highlighted the use of this compound as a natural preservative in food products. Its antimicrobial properties were shown to extend shelf life while maintaining flavor integrity, making it a candidate for clean-label food formulations.
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and flavorings, providing fruity notes that enhance product appeal.
Pharmaceutical Potential
Emerging research suggests that this compound may serve as a precursor for drug synthesis due to its biological activity. Further investigations are necessary to explore its derivatives' therapeutic potentials.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGZBIXPLFVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161445 | |
Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-19-2 | |
Record name | Benzeneacetic acid, 4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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